

"6,9,10-Trihydroxy-7-megastigmen-3-one" discovery and history

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6,9,10-Trihydroxy-7-megastigmen-3-one

Cat. No.: B1157900

[Get Quote](#)

6,9,10-Trihydroxy-7-megastigmen-3-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,9,10-Trihydroxy-7-megastigmen-3-one is a naturally occurring megastigmane sesquiterpenoid. First identified from the roots of the plant *Trigonostemon chinensis* Merr., this compound belongs to a class of C13-norisoprenoids derived from the oxidative degradation of carotenoids. While the specific biological activities and signaling pathways of **6,9,10-Trihydroxy-7-megastigmen-3-one** are not extensively documented in publicly available literature, related megastigmane derivatives have demonstrated a range of biological effects, including anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive summary of the available information on the discovery, chemical properties, and biosynthetic origin of **6,9,10-Trihydroxy-7-megastigmen-3-one**, and outlines the general experimental protocols for the isolation and characterization of similar natural products.

Introduction

Megastigmane sesquiterpenoids are a diverse group of C13-norisoprenoids that are widely distributed in the plant kingdom. These compounds are formed through the enzymatic cleavage

of carotenoids by carotenoid cleavage dioxygenases (CCDs). **6,9,10-Trihydroxy-7-megastigmen-3-one** is a member of this family, characterized by a hydroxylated cyclohexanone core with a substituted butenone side chain. Its discovery is linked to phytochemical investigations of *Trigonostemon chinensis*, a plant utilized in traditional medicine.

Discovery and History

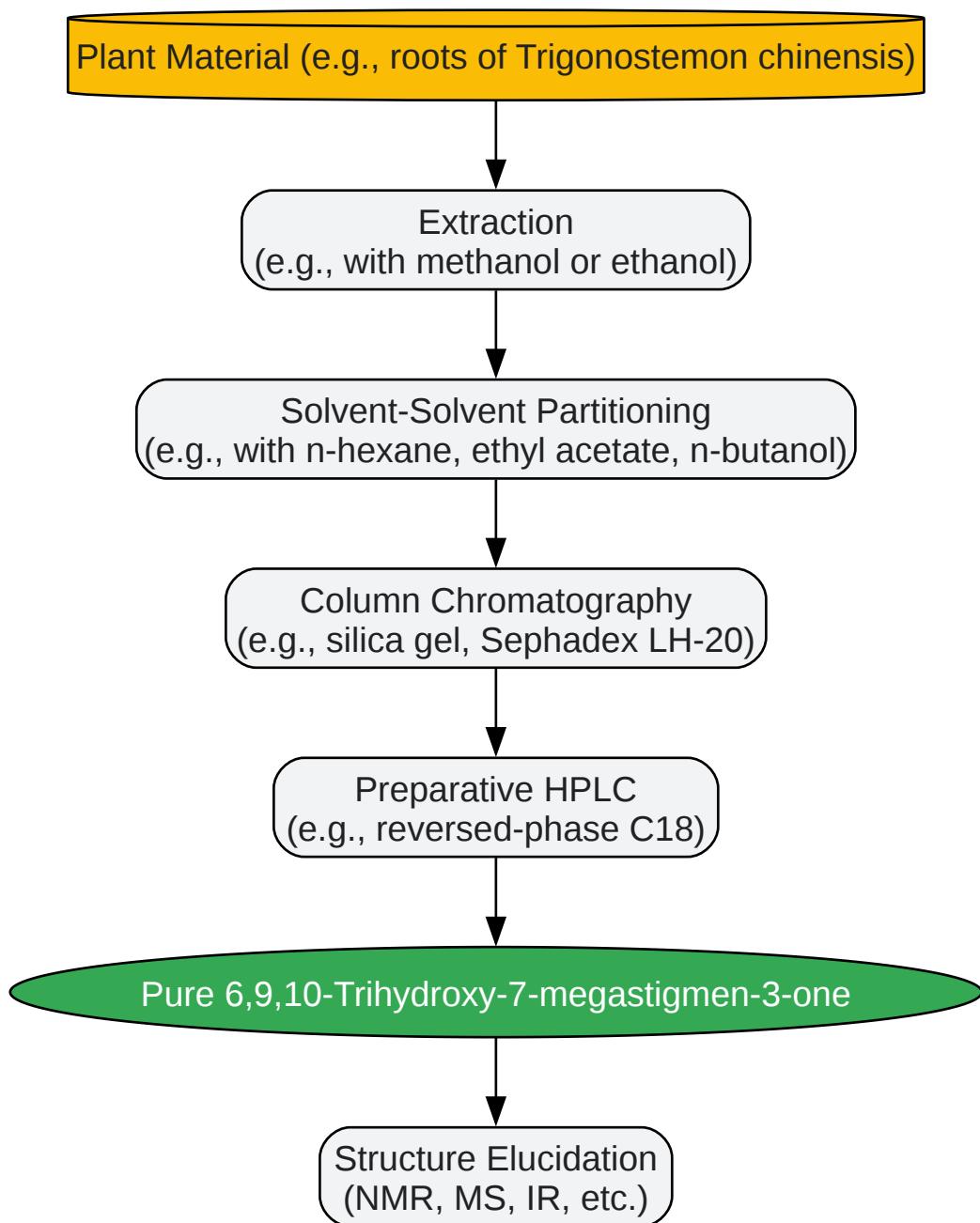
The initial isolation of **6,9,10-Trihydroxy-7-megastigmen-3-one** was reported from the roots of *Trigonostemon chinensis* Merr.[1]. However, a detailed historical account of its discovery and subsequent research is not readily available in the mainstream scientific literature. Its identification is cataloged under the Chemical Abstracts Service (CAS) number 476682-97-0. Further research is required to uncover the seminal publications detailing its initial characterization.

Chemical Properties and Data

A summary of the key chemical properties of **6,9,10-Trihydroxy-7-megastigmen-3-one** is presented in the table below.

Property	Value	Source
Chemical Formula	C ₁₃ H ₂₂ O ₄	[2][3]
Molecular Weight	242.31 g/mol	[2]
CAS Number	476682-97-0	[2]
Class	Sesquiterpenoid, Megastigmane	[3]
Synonyms	(4S,5R)-4-[(1E)-3,4-dihydroxy- 1-buten-1-yl]-4-hydroxy-3,3,5- trimethylcyclohexanone	

Spectroscopic Data:


Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, MS) for **6,9,10-Trihydroxy-7-megastigmen-3-one** is not available in the reviewed public literature. The characterization of

this compound would have relied on a combination of these techniques to elucidate its complex structure.

Experimental Protocols

While the specific protocol for the isolation of **6,9,10-Trihydroxy-7-megastigmen-3-one** from *Trigonostemon chinensis* is not detailed in the available literature, a general methodology for the extraction and purification of megastigmane sesquiterpenoids from plant material is outlined below. This protocol is a composite based on standard phytochemical techniques.

4.1 General Isolation and Purification Workflow

[Click to download full resolution via product page](#)

A generalized workflow for the isolation of megastigmane sesquiterpenoids.

4.1.1. Extraction

- Air-dry and powder the plant material (e.g., roots).

- Extract the powdered material exhaustively with a polar solvent such as methanol or ethanol at room temperature.
- Concentrate the resulting extract under reduced pressure to yield a crude extract.

4.1.2. Solvent-Solvent Partitioning

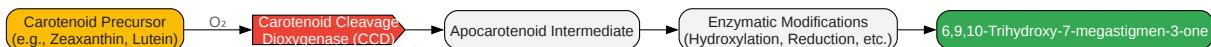
- Suspend the crude extract in water.
- Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
- Monitor the fractions for the presence of the target compound using techniques like Thin Layer Chromatography (TLC). Megastigmane sesquiterpenoids are typically found in the ethyl acetate or n-butanol fractions.

4.1.3. Chromatographic Purification

- Subject the active fraction to column chromatography on silica gel.
- Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol.
- Collect fractions and analyze by TLC to pool those containing the compound of interest.
- Further purify the pooled fractions using size-exclusion chromatography (e.g., Sephadex LH-20) and/or preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to obtain the pure compound.

4.2. Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods:


- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the connectivity

of protons and carbons, as well as the stereochemistry of the molecule.

Biosynthesis

Megastigmane sesquiterpenoids are not synthesized through the typical mevalonate or MEP pathways that produce other sesquiterpenoids. Instead, they are considered apocarotenoids, which are products of the oxidative cleavage of carotenoids.

5.1. Carotenoid Cleavage Pathway

[Click to download full resolution via product page](#)

A simplified proposed biosynthetic pathway for megastigmane sesquiterpenoids.

The biosynthesis is initiated by the action of Carotenoid Cleavage Dioxygenases (CCDs) on C40 carotenoid substrates. These enzymes catalyze the cleavage of specific double bonds in the carotenoid backbone, leading to the formation of various apocarotenoids, including the C13 skeleton of megastigmanes. Subsequent enzymatic modifications, such as hydroxylations, reductions, and isomerizations, lead to the diverse array of megastigmane structures observed in nature, including **6,9,10-Trihydroxy-7-megastigmen-3-one**.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and associated signaling pathways of **6,9,10-Trihydroxy-7-megastigmen-3-one** are not well-documented in the available scientific literature. However, other megastigmane sesquiterpenoids isolated from various plant sources have been reported to exhibit a range of biological activities, including:

- Anti-inflammatory effects: Some megastigmanes have been shown to inhibit the production of pro-inflammatory mediators.
- Antioxidant activity: The structural features of some megastigmanes may contribute to free radical scavenging.

- Cytotoxicity: Certain megastigmane derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Further research is necessary to determine if **6,9,10-Trihydroxy-7-megastigmen-3-one** possesses similar activities and to elucidate the underlying molecular mechanisms and signaling pathways involved.

Conclusion

6,9,10-Trihydroxy-7-megastigmen-3-one is a structurally interesting natural product with a likely biosynthetic origin from carotenoid metabolism. While its discovery from *Trigonostemon chinensis* has been noted, a significant gap exists in the publicly accessible literature regarding its detailed biological activities and the specific experimental protocols for its isolation and characterization. This technical guide provides a foundational understanding of this compound based on the available data and general principles of natural product chemistry. Further investigation into this and related megastigmane sesquiterpenoids could unveil novel therapeutic agents and provide deeper insights into the chemical diversity and biological roles of plant-derived natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Damnanthal | CAS:477-84-9 | Potent, selective p56lck inhibitor; also LIMK1/2 inhibitor | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- To cite this document: BenchChem. ["6,9,10-Trihydroxy-7-megastigmen-3-one" discovery and history]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1157900#6-9-10-trihydroxy-7-megastigmen-3-one-discovery-and-history\]](https://www.benchchem.com/product/b1157900#6-9-10-trihydroxy-7-megastigmen-3-one-discovery-and-history)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com